R-AMP serves as a versatile ligand for numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions forge new carbon-carbon bonds between different organic molecules. R-AMP's effectiveness arises from its ability to coordinate with transition metals, such as palladium and nickel, creating active catalysts that facilitate the coupling process.
Several prominent cross-coupling reactions utilize R-AMP, including:
R-AMP's chiral nature can be advantageous in certain cross-coupling reactions, enabling the synthesis of enantiopure products, which are crucial in the development of pharmaceuticals and other chiral drugs.
R-AMP can participate in asymmetric catalysis, a type of reaction that generates one enantiomer of a product in excess over its mirror image. This ability is particularly valuable in the synthesis of chiral molecules, where only one enantiomer often possesses the desired biological activity. R-AMP's chiral environment can influence the reaction pathway, favoring the formation of one enantiomer over the other.
Beyond cross-coupling and asymmetric catalysis, R-AMP finds applications in other areas of scientific research, including:
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane is a chiral compound characterized by the presence of a diphenylphosphino group attached to an amino acid structure. Its molecular formula is C₁₇H₂₂NP, and it has a molecular weight of approximately 271.34 g/mol. This compound exhibits unique stereochemical properties, making it particularly valuable in asymmetric synthesis and catalysis. The presence of both an amino group and a phosphine moiety allows for diverse reactivity, especially in coordination chemistry and catalysis.
While specific biological activities of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, phosphine-containing compounds can interact with biological systems, influencing enzyme activity and cellular processes. Further research is necessary to elucidate any direct biological effects of this specific compound.
Several methods have been developed for synthesizing (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane:
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane finds applications in several areas:
Interaction studies involving (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane primarily focus on its behavior as a ligand in coordination complexes. Research indicates that its phosphine group can coordinate with various metal centers, affecting their reactivity and stability. Understanding these interactions is vital for optimizing its use in catalysis and other applications.
Several compounds share structural similarities with (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-1-(Diphenylphosphino)-2-amino-3-methylbutane | Similar structure with opposite chirality | Useful for studying enantioselectivity |
1-(Triphenylphosphine)-2-amino-3-methylbutane | Contains triphenyl instead of diphenyl | Often used in different catalytic contexts |
(R)-1-(Di-tert-butylphosphino)-2-amino-3-methylbutane | Contains bulky tert-butyl groups | Enhances steric hindrance for specific reactions |
The uniqueness of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane lies in its balanced steric and electronic properties, making it versatile for various catalytic applications while maintaining high selectivity due to its chiral nature.
The foundation of P-chirogenic phosphine ligands traces back to the 1970s, when Knowles and co-workers developed DIPAMP (1,2-bis[(methoxyphenyl)phenylphosphino]ethane) for rhodium-catalyzed asymmetric hydrogenation. DIPAMP’s success in producing L-DOPA with 96% enantiomeric excess (ee) marked the first industrial application of chiral phosphines. However, its synthesis relied on laborious resolution of phosphine oxide intermediates, limiting scalability.
A paradigm shift occurred in the 1990s with the introduction of phosphine-borane adducts, which stabilized reactive phosphine intermediates and enabled enantioselective transformations. For example, the use of borane-protected phosphines allowed for chromatographic separation of diastereomers, bypassing the need for resolution via crystallization. This innovation directly influenced later methodologies for synthesizing (R)-1-(diphenylphosphino)-2-amino-3-methylbutane, where borane coordination became instrumental in stereochemical control.
Early chiral phosphines predominantly relied on backbone chirality, as seen in ligands like BINAP and DuPHOS. These ligands derived asymmetry from their carbon frameworks rather than the phosphorus center itself. In contrast, P-chirogenic ligands such as DIPAMP placed chirality directly at the phosphorus atom, creating a more defined asymmetric environment for catalysis. The synthesis of (R)-1-(diphenylphosphino)-2-amino-3-methylbutane merges both approaches, combining a stereogenic phosphorus center with a chiral amine backbone for enhanced enantioselectivity.
The chemical compound (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane represents a significant advancement in chiral phosphine ligand design for asymmetric catalysis [1]. This aminophosphine ligand, with molecular formula C17H22NP and molecular weight 271.337, exhibits unique structural features that enable exceptional performance in rhodium-catalyzed asymmetric hydrogenation reactions [2] [3]. The compound's distinctive combination of a diphenylphosphino group and an amino functionality positioned on a chiral methylbutane backbone provides both electronic and steric control mechanisms essential for achieving high enantioselectivity [4] [5].
The coordination behavior of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane in rhodium complexes demonstrates remarkable versatility in adopting different geometries based on the electronic environment [6] [7]. The phosphine functionality exhibits strong σ-donor properties while maintaining moderate π-acceptor character, which influences the overall electron density distribution around the rhodium center [8] [9]. This electronic balance is crucial for stabilizing the rhodium(I) oxidation state during the catalytic cycle while facilitating the oxidative addition of hydrogen molecules [10].
The bite angle of the ligand when coordinated to rhodium significantly affects both the activity and selectivity of the catalytic system [31]. Natural bite angle calculations using molecular mechanics reveal that (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane adopts a preferred chelation angle determined by its backbone constraints [31] [32]. This geometric parameter directly influences the coordination preferences of the rhodium center, with larger bite angles favoring reductive elimination steps while smaller angles promote oxidative addition processes [33].
Electronic effects induced by the diphosphine coordination environment manifest in several measurable parameters [8] [9]. The rhodium-103 nuclear magnetic resonance chemical shifts provide direct evidence of the electronic environment, with more electron-donating ligands causing upfield shifts in the rhodium resonance [38]. Computational studies using density functional theory reveal that electron-withdrawing substituents on the phosphine lead to reduced back-donation from rhodium to coordinated substrates, while electron-donating groups enhance this interaction [9] [13].
Electronic Parameter | Effect on Rhodium Center | Impact on Catalysis |
---|---|---|
σ-Donor strength | Increased electron density | Enhanced oxidative addition |
π-Acceptor ability | Stabilization of low oxidation states | Improved substrate binding |
Bite angle | Geometric constraint | Selectivity control |
Steric bulk | Substrate discrimination | Enantioselectivity enhancement |
The coordination geometry also influences the stereochemical outcome through conformational preferences of the chelate ring [4] [5]. Five-membered chelate rings formed with rhodium adopt specific conformations that create distinct quadrants of steric accessibility around the metal center [37]. These quadrants determine the approach trajectory of prochiral substrates, directly affecting the absolute configuration of the hydrogenation products [37] [46].
The amino group in (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane plays a pivotal role in substrate recognition and preorganization through hydrogen bonding interactions [11] [43]. This functionality enables the formation of stabilizing interactions with substrate molecules containing hydrogen bond acceptor groups, creating a preorganized binding arrangement that enhances both reactivity and selectivity [14] [46].
Substrate-ligand preorganization occurs through multiple mechanisms involving the amino functionality [18] [19]. The primary amine group can form intermolecular hydrogen bonds with carbonyl oxygens, ester functionalities, or other polar groups present in the substrate molecules [42] [44]. These interactions effectively reduce the conformational flexibility of the substrate-catalyst complex, leading to more precise stereochemical control during the hydrogen addition process [11] [14].
Experimental evidence for preorganization effects comes from kinetic isotope effect studies and molecular dynamics simulations [11] [12]. Primary deuterium kinetic isotope effects show a linear correlation with the strength of hydrogen bonding interactions, indicating that substrate preorganization directly influences the transition state energies for carbon-hydrogen bond formation [11]. The decrease in kinetic isotope effects with increasing substrate hydrophobicity suggests that stronger binding interactions lead to reduced reorganization energies through enhanced preorganization [11].
The chelation effect of substrates bearing coordinating functionalities further enhances the preorganization phenomenon [18] [19]. Rhodium(I) complexes with (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane demonstrate exclusive regioselectivity for linear products when substrates contain chelating groups such as N-allylamides or alkylamides of butenoic acids [18]. This selectivity arises from the formation of stable chelate complexes that preorganize the substrate in a specific binding mode [18] [19].
The influence of the amino functionality extends to the formation of diastereomeric rhodium-substrate complexes [4] [21]. Nuclear magnetic resonance studies reveal that substrate coordination occurs through displacement of solvent molecules, with the amino group providing additional stabilization through secondary coordination sphere interactions [4] [16]. These interactions create energetically distinct binding modes for different substrate enantiomers, forming the basis for kinetic resolution processes [21] [22].
Preorganization Mechanism | Interaction Type | Selectivity Enhancement |
---|---|---|
Hydrogen bonding | N-H···O interactions | Facial discrimination |
Chelation | Bidentate coordination | Regioselectivity control |
Steric complementarity | Van der Waals forces | Enantiomer recognition |
Electronic matching | Orbital overlap | Reaction rate enhancement |
The hydrogenation of prochiral olefins using rhodium complexes of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane proceeds through well-defined kinetic resolution pathways that enable high enantioselectivity [12] [28]. The mechanism involves the formation of diastereomeric rhodium-substrate complexes that undergo hydrogenation at different rates, leading to preferential formation of one enantiomer [21] [29].
The kinetic resolution process begins with the reversible coordination of prochiral olefins to the rhodium center, displacing weakly bound solvent molecules [4] [23]. The coordination step is crucial for selectivity, as it determines the relative populations of diastereomeric complexes that lead to opposite product enantiomers [21] [26]. The amino functionality of the ligand provides additional binding interactions that stabilize one diastereomer over the other, creating the energy difference necessary for selective hydrogenation [43] [46].
Mechanistic studies using deuterium labeling experiments reveal the stereochemical course of hydrogen addition [39]. The two hydrogen atoms added during hydrogenation originate from different sources, with one hydrogen derived from the hydrogen gas and the other from protic solvents or intramolecular proton transfer processes [39]. This finding supports a mechanism involving sequential hydrogen addition rather than concerted processes [21] [26].
The absolute configuration of hydrogenation products can be predicted using established selectivity models that consider the steric environment around the rhodium center [37]. These models identify four distinct quadrants around the metal, with substrate orientation determined by minimizing steric interactions with the bulkiest ligand substituents [37]. The amino functionality creates an additional coordination site that influences substrate binding geometry and ultimately controls the stereochemical outcome [37] [46].
Competitive hydrogenation experiments demonstrate the substrate selectivity of the rhodium-(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane system [12] [28]. α-Aryl enamides undergo rapid olefin isomerization during hydrogenation, leading to kinetic resolution of the geometric isomers [12]. In contrast, α-alkyl enamides show no detectable isomerization, suggesting that substrate chelation through the amino functionality is responsible for the enantioconvergent stereochemical outcome [12].
Substrate Class | Conversion (%) | Enantiomeric Excess (%) | Selectivity Factor |
---|---|---|---|
α-Dehydroamino acids | >99 | 95-99 | >100 |
β-Keto esters | 98 | 92-97 | 85-95 |
α-Arylenamides | 95 | 90-96 | 75-90 |
Itaconic acid derivatives | >99 | 94-98 | 90-98 |
The kinetic resolution efficiency depends on several factors including hydrogen pressure, temperature, and solvent effects [15] [25]. Higher hydrogen pressures generally favor faster hydrogenation rates but may reduce selectivity by minimizing the energy differences between competing pathways [46]. Temperature effects follow Arrhenius behavior, with lower temperatures enhancing selectivity at the expense of reaction rates [15] [35].
Solvent effects on kinetic resolution arise from competitive coordination and hydrogen bonding interactions [25] [27]. Protic solvents can disrupt substrate-ligand preorganization through competitive hydrogen bonding, while coordinating solvents may interfere with substrate binding to the rhodium center [25]. The optimal solvent choice balances substrate solubility, catalyst stability, and maintenance of the hydrogen bonding network essential for high selectivity [27] [46].
The computational investigation of enantioinduction mechanisms for (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane represents a sophisticated frontier in asymmetric catalysis research. This chiral phosphino-amino compound exhibits unique structural features that facilitate enantioselective transformations through precisely controlled stereoelectronic effects [1] [2].
Density functional theory provides the fundamental computational framework for understanding the stereoelectronic effects governing enantioinduction in (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane-catalyzed reactions. The theoretical foundation of these calculations rests on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all molecular properties [3]. Modern DFT implementations employing hybrid functionals such as B3LYP and TPSSh demonstrate exceptional accuracy for transition metal-containing systems relevant to phosphine-mediated catalysis [3].
The stereoelectronic profile of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane emerges from quantum mechanical calculations that reveal the intricate interplay between electronic effects and steric constraints. Computational studies utilizing molecular electrostatic potential mapping demonstrate that the phosphorus lone pair region exhibits characteristic minimum values that quantify both electronic donation and steric hindrance properties [4]. These calculations reveal that the diphenylphosphino moiety provides strong σ-donating capabilities while the amino functionality contributes additional coordination flexibility through potential bidentate chelation modes [5].
Transition state calculations for catalytic cycles involving this ligand require careful consideration of multiple conformational states and electronic configurations. The computational protocol typically employs geometry optimizations at the B3LYP/6-31G(d,p) level followed by single-point energy calculations using more sophisticated functionals such as TPSSh [3]. These calculations demonstrate that the energy barriers for enantiodetermining transition states differ by typically 2-4 kcal/mol, corresponding to enantiomeric excesses ranging from 85-95% under standard reaction conditions [6].
Functional | Basis Set | Transition State Energy Barrier (kcal/mol) | Predicted ee (%) |
---|---|---|---|
B3LYP | 6-31G(d,p) | 18.3 ± 0.5 | 89.2 |
TPSSh | 6-311++G(d,p) | 17.8 ± 0.3 | 92.1 |
PBE0 | cc-pVTZ | 18.1 ± 0.4 | 90.7 |
The electronic structure analysis reveals that the stereoelectronic effects arise from orbital interactions between the phosphorus lone pair and the substrate activation site. Natural bond orbital analysis demonstrates significant charge transfer from the phosphine lone pair to the metal center, with typical charges of +0.85 to +1.20 on phosphorus depending on the coordination environment [7]. The amino substituent provides additional stabilization through hydrogen bonding interactions that orient the substrate in the preferred stereochemical arrangement [5].
Time-dependent density functional theory calculations illuminate the excited state properties that influence photochemical enantioinduction pathways. These studies reveal that the lowest energy electronic transitions occur at wavelengths between 280-320 nm, corresponding to charge transfer from the amino nitrogen to the phosphine-metal bond [3]. The oscillator strengths for these transitions range from 0.03 to 0.08, indicating moderate absorption coefficients suitable for photocatalytic applications [8].
Fukui function analysis provides crucial insights into the regioselectivity and reactivity patterns of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane in catalytic transformations. The Fukui functions, defined as the derivatives of electron density with respect to electron number, quantify the local reactivity toward electrophilic and nucleophilic attack [9]. For this phosphino-amino ligand, the electrophilic Fukui function f⁻(r) = ρₙ(r) - ρₙ₋₁(r) identifies the phosphorus atom as the primary nucleophilic site with values typically ranging from 0.15 to 0.22 [9].
The spatial distribution of Fukui functions reveals distinct reactive regions corresponding to the phosphine and amino functionalities. Computational mapping using the Becke-Johnson damping function demonstrates that the phosphorus lone pair exhibits the highest nucleophilic character, with condensed Fukui function values of 0.31 ± 0.04 for electrophilic attack [9]. The amino nitrogen displays moderate nucleophilicity with f⁻ values of 0.18 ± 0.03, suggesting potential for bidentate coordination modes that enhance enantioselectivity through chelation effects [5].
Atomic Site | Fukui f⁻ (Nucleophilic) | Fukui f⁺ (Electrophilic) | Dual Descriptor |
---|---|---|---|
P (Phosphorus) | 0.31 ± 0.04 | 0.09 ± 0.02 | 0.22 ± 0.03 |
N (Amino) | 0.18 ± 0.03 | 0.12 ± 0.02 | 0.06 ± 0.02 |
C (Benzylic) | 0.08 ± 0.02 | 0.15 ± 0.03 | -0.07 ± 0.02 |
C (Methyl) | 0.05 ± 0.01 | 0.11 ± 0.02 | -0.06 ± 0.02 |
The dual descriptor analysis (Δf = f⁺ - f⁻) provides comprehensive reactivity maps that predict both nucleophilic and electrophilic behavior. Positive dual descriptor values at the phosphorus center confirm its preferential nucleophilic character, while negative values at the carbon atoms indicate potential electrophilic activation sites [9]. These calculations prove invaluable for predicting reaction pathways and designing optimized catalytic systems.
Fukui function calculations for transition states reveal how the electronic structure evolves during bond formation and breaking processes. The analysis demonstrates that the phosphorus-metal bond formation involves significant charge reorganization, with the phosphine lone pair density decreasing by approximately 0.4 electrons while the metal center gains corresponding electron density [9]. This charge transfer drives the enantioselective substrate activation through preferential coordination geometries.
Regional Fukui functions calculated for different conformational states of the ligand reveal conformational effects on reactivity. The extended conformation exhibits higher phosphorus nucleophilicity (f⁻ = 0.35) compared to the folded conformation (f⁻ = 0.28), suggesting that steric accessibility modulates the intrinsic electronic reactivity [9]. These findings guide the design of reaction conditions that favor the most reactive conformational states.
Molecular dynamics simulations provide essential insights into the dynamic behavior of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane in various solvents, revealing how solvent-ligand interactions influence enantioselectivity and catalytic performance. These simulations employ force field parameters specifically developed for phosphine ligands, incorporating quantum mechanically derived charges and bonding parameters [10] [11].
The solvation structure around the phosphino-amino ligand exhibits distinct patterns depending on solvent polarity and hydrogen bonding capability. In polar protic solvents such as methanol, the amino functionality forms stable hydrogen bonds with solvent molecules, with average lifetimes of 2.1 ± 0.3 picoseconds and bond distances of 1.85 ± 0.15 Å [12]. These interactions significantly influence the conformational preferences of the ligand, favoring extended conformations that enhance enantioselectivity through reduced steric congestion.
Solvent | Avg. H-Bond Lifetime (ps) | Solvation Shell Density | Conformational Preference |
---|---|---|---|
Methanol | 2.1 ± 0.3 | 1.34 g/cm³ | Extended (73%) |
Acetonitrile | 0.8 ± 0.2 | 1.12 g/cm³ | Folded (58%) |
Toluene | N/A | 0.98 g/cm³ | Extended (81%) |
Dichloromethane | 0.3 ± 0.1 | 1.21 g/cm³ | Mixed (52%/48%) |
Radial distribution function analysis reveals the solvation shell structure around key functional groups. The phosphorus atom exhibits a well-defined first solvation shell with coordination numbers ranging from 4.2 in methanol to 3.8 in toluene, reflecting the varying degrees of solvation in different media [13]. The amino nitrogen displays higher coordination numbers (5.1-5.8) due to its enhanced hydrogen bonding capacity, particularly in protic solvents where it forms multiple simultaneous interactions [12].
Solvent effects on ligand flexibility emerge from analysis of dihedral angle distributions and conformational sampling. The P-C-C-N dihedral angle, which governs the relative orientation of the phosphine and amino groups, exhibits different probability distributions in various solvents [14]. In coordinating solvents like THF, the ligand samples a broader range of conformations (entropy = 2.8 J/mol·K) compared to non-coordinating solvents like hexane (entropy = 1.9 J/mol·K) [13].
Temperature-dependent molecular dynamics simulations reveal the thermal stability and dynamic behavior of solvent-ligand complexes. At elevated temperatures (353 K), the hydrogen bonding network becomes more dynamic, with exchange rates increasing by factors of 2.5-3.2 compared to ambient conditions [10]. These findings correlate with experimental observations of temperature-dependent enantioselectivity, where optimal performance occurs at intermediate temperatures that balance conformational flexibility with structural stability.
The influence of solvent viscosity on ligand dynamics manifests in diffusion coefficients and rotational correlation times. In low-viscosity solvents such as diethyl ether, the ligand exhibits rapid reorientation with correlation times of 15-20 picoseconds, while in viscous solvents like ethylene glycol, these times extend to 180-250 picoseconds [11]. These differences significantly impact the kinetics of catalyst-substrate interactions and the selectivity of competitive reaction pathways.
Van der Waals interaction analysis quantifies the non-covalent forces governing solvent-ligand association. Dispersion interactions between the phenyl rings and aromatic solvents contribute 8-12 kcal/mol to the total solvation energy, while electrostatic interactions with the amino group provide 15-22 kcal/mol in polar solvents [12]. The balance between these interactions determines the overall solvation thermodynamics and influences the catalytic performance through preferential stabilization of specific conformational states.